molecular formula C24H27NO5 B13464157 Fmoc-trans-4-hydroxy-D-proline tert-butyl ester

Fmoc-trans-4-hydroxy-D-proline tert-butyl ester

Cat. No.: B13464157
M. Wt: 409.5 g/mol
InChI Key: OXBDLBJHWKPBNC-YCRPNKLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-trans-4-hydroxy-D-proline tert-butyl ester typically involves the protection of the hydroxyl group and the amino group of trans-4-hydroxy-D-proline. The process begins with the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole . The amino group is then protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-trans-4-hydroxy-D-proline tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Piperidine

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Removal of the Fmoc group, exposing the amino group for further reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-trans-4-hydroxy-D-proline tert-butyl ester is unique due to its specific stereochemistry, which makes it suitable for the synthesis of peptides with D-amino acids. This stereochemistry is crucial for the biological activity and stability of certain peptides and proteins .

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

2-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-22(27)21-12-15(26)13-25(21)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21,26H,12-14H2,1-3H3/t15-,21+/m0/s1

InChI Key

OXBDLBJHWKPBNC-YCRPNKLZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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